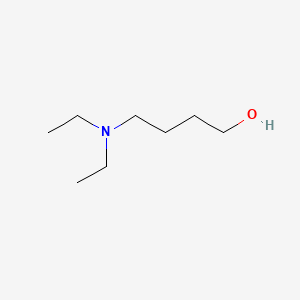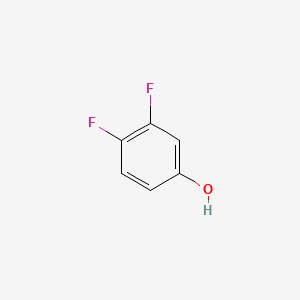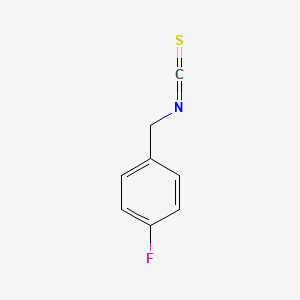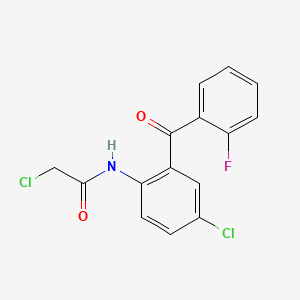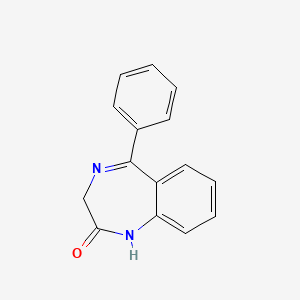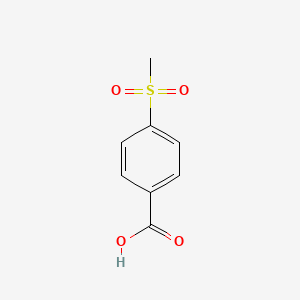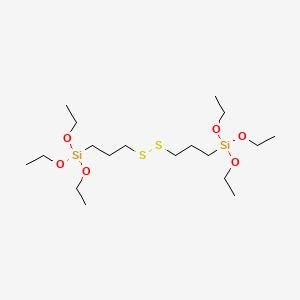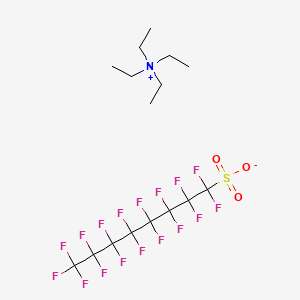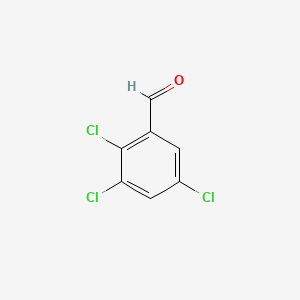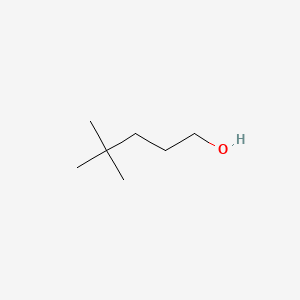
4,4-ジメチル-1-ペンタノール
概要
説明
4,4-Dimethyl-1-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-1-pentanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96804. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
熱力学的性質
“4,4-ジメチル-1-ペンタノール”は、化学式C7H16O、分子量116.204の化合物です 。この化合物は、その熱力学的性質について広く研究されています。米国国立標準技術研究所(NIST)は、この化合物の様々な特性について、厳密に評価された推奨値を提供しています。これには以下が含まれます。
化学イオン化質量スペクトル
“4,4-ジメチル-1-ペンタノール”の化学イオン化質量スペクトルが研究されています 。このタイプの分析は、化合物を特定し、その構造と特性を理解するために不可欠です。
第三級2-アミノキノリン誘導体の合成
“4,4-ジメチル-1-ペンタノール”は、第三級2-アミノキノリン誘導体の合成に使用されてきました 。これらの誘導体は、幅広い生物学的活性を持つため、医薬品化学において注目されています。
Safety and Hazards
作用機序
Mode of Action
Like other alcohols, 4,4-Dimethyl-1-pentanol may interact with its targets through hydrogen bonding and hydrophobic interactions . The hydroxyl group (-OH) in the alcohol can form hydrogen bonds with other molecules, while the hydrocarbon chain can participate in hydrophobic interactions .
Biochemical Pathways
Alcohols generally undergo oxidation to form aldehydes and ketones, which can further metabolize to form carboxylic acids . These reactions are part of the alcohol metabolism pathway and can have various downstream effects.
Pharmacokinetics
Like other small alcohols, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine and breath .
Result of Action
Like other alcohols, it may have a variety of effects depending on its concentration, including membrane disruption, protein denaturation, and effects on neurotransmitter systems .
生化学分析
Biochemical Properties
4,4-Dimethyl-1-pentanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding aldehydes or ketones. Enzymes such as alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) are involved in these processes. These enzymes facilitate the conversion of 4,4-Dimethyl-1-pentanol to its oxidized forms, which can then enter various metabolic pathways .
Cellular Effects
The effects of 4,4-Dimethyl-1-pentanol on cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 4,4-Dimethyl-1-pentanol can alter cellular metabolism by serving as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4,4-Dimethyl-1-pentanol exerts its effects through various binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, 4,4-Dimethyl-1-pentanol can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1-pentanol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures. Long-term studies have shown that 4,4-Dimethyl-1-pentanol can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-1-pentanol vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of 4,4-Dimethyl-1-pentanol can cause adverse effects, including liver and kidney damage, due to its metabolic byproducts .
Metabolic Pathways
4,4-Dimethyl-1-pentanol is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to more polar metabolites that can be excreted from the body. Additionally, 4,4-Dimethyl-1-pentanol can influence metabolic flux by altering the levels of key metabolites within these pathways .
Transport and Distribution
Within cells and tissues, 4,4-Dimethyl-1-pentanol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transport proteins that facilitate its movement. Once inside the cell, 4,4-Dimethyl-1-pentanol can accumulate in certain organelles, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-1-pentanol is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications or binding to targeting signals. These localization patterns can affect the compound’s activity and function within the cell, allowing it to participate in localized biochemical reactions .
特性
IUPAC Name |
4,4-dimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNPTHAWPMOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185137 | |
| Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-79-7 | |
| Record name | 4,4-Dimethyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol,4-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 4,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHYL-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
